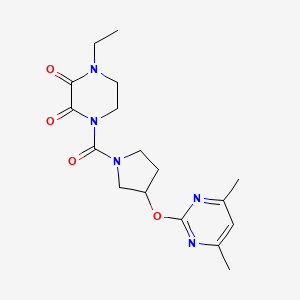

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study synthesized and characterized 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate using spectroscopic techniques . Theoretical calculations were performed in the DFT method using the B3LYP functional and the 6–311 + + G(d,p) basis set .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was characterized using spectroscopic (XRD, FT-IR, FT-Ra, and NMR) techniques . The geometric parameters and spectroscopic data obtained from the DFT calculations were in high agreement with the experimental results .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. The HOMO–LUMO energy gap of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . According to both results, this synthesized structure has low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated. For instance, the electronic (MEP, Fukuki functions, and charge analyses), nonlinear optical, and thermodynamic properties (heat capacity, entropy, enthalpy change, and Gibbs free energy) of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate were studied .Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibitors

The compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key drug target to increase acetylcholine levels, which is particularly relevant in the treatment of Alzheimer’s disease .

Butyrylcholinesterase Inhibitors

Similar to its potential as an acetylcholinesterase inhibitor, the compound may also serve as a butyrylcholinesterase inhibitor . This could be beneficial in managing diseases that involve cholinergic dysfunction .

Alzheimer’s Disease Treatment

Given its potential as an acetylcholinesterase and butyrylcholinesterase inhibitor, the compound could be used in the treatment of Alzheimer’s disease . Alzheimer’s disease is a neurodegenerative disease that affects the elderly population and is characterized by a decrease in cholinergic transmission, impairing cognitive functions .

Kinase Inhibitors

The compound may have potential as a kinase inhibitor . Kinase inhibitors are often used in the treatment of cancer and inflammatory diseases .

Receptor Modulators

The compound could potentially be used as a receptor modulator . Receptor modulators can alter the activity of receptors in the body and are used in a variety of therapeutic areas .

Antimicrobial Activity

There is potential for the compound to have antimicrobial activity . This could make it useful in the treatment of various infections .

Mecanismo De Acción

Target of Action

The primary targets of N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for memory and cognition .

Mode of Action

N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function . The compound shows competitive inhibition, indicating that it binds to the active site of the enzyme .

Biochemical Pathways

The inhibition of AChE and BChE by N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .

Pharmacokinetics

One study suggests that a similar compound has adequate pharmacokinetic properties

Result of Action

The inhibition of AChE and BChE by N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide leads to increased levels of acetylcholine in the brain . This can result in improved cognitive function, making the compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Action Environment

The action of N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide can be influenced by various environmental factors. For instance, the presence of other substances, such as aluminium, can affect the compound’s efficacy

Propiedades

IUPAC Name |

N-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4/c1-29-17-4-2-3-16(13-17)25-9-11-26(12-10-25)20(28)18-14-30-21(23-18)24-19(27)15-5-7-22-8-6-15/h2-8,13-14H,9-12H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRLVZWRWQPHCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2520194.png)

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)

![4-methyl-3-nitro-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2520203.png)